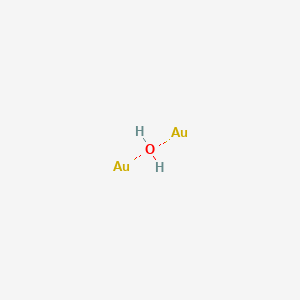
Gold oxide (Au2O)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gold oxide (Au2O) is a useful research compound. Its molecular formula is Au2H2O and its molecular weight is 411.948 g/mol. The purity is usually 95%.
BenchChem offers high-quality Gold oxide (Au2O) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gold oxide (Au2O) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalytic Applications
Gold oxide has shown significant promise as a catalyst in various chemical reactions. Its catalytic properties are enhanced when used in conjunction with other materials.
CO2 Reduction Catalysis
Recent research indicates that gold oxide-derived materials exhibit superior catalytic activity for the electrochemical reduction of CO2 to CO. A study utilized operando non-resonant sum frequency generation (SFG) and high-pressure X-ray photoelectron spectroscopy (HP-XPS) to analyze oxide-derived gold (OD-Au). The findings suggest that subsurface gold oxide remnants enhance the catalytic performance by modifying the electronic structure of the gold surface, leading to improved CO2 reduction efficiency .
| Catalyst | Reaction | Performance |
|---|---|---|
| OD-Au | CO2 to CO | High selectivity and activity |
Oxidation Reactions
Gold nanoparticles supported on reducible metal oxides have been effective in catalyzing oxidation reactions, such as the oxidation of carbon monoxide and methane. The presence of Au2O plays a critical role in enhancing these catalytic processes by facilitating the adsorption and activation of reactants on the surface .
Electronic Applications
Gold oxide has potential applications in electronics due to its semiconducting properties.
Semiconductor Properties
Studies have shown that Au2O exhibits semiconductor characteristics, which can be harnessed in electronic devices. The stability of Au2O compared to other gold oxides makes it a viable candidate for use in electronic components such as sensors and transistors .
| Material | Property | Application |
|---|---|---|
| Au2O | Semiconductor | Sensors, transistors |
Biomedical Applications
The biocompatibility and multifunctional capabilities of gold oxide nanoparticles (AuNPs) have led to their exploration in medical applications.
Anticancer Activity
Recent studies have demonstrated that gold oxide nanoparticles possess significant anticancer properties. In vitro studies showed that AuNPs synthesized from Au2O exhibited higher toxicity against liver cancer cells (HepG2) compared to breast cancer cells (MCF-7) and normal cells. Mechanisms of action include the production of free radicals and disruption of cellular processes leading to apoptosis .
| Cell Line | IC50 Value | Effectiveness |
|---|---|---|
| HepG2 | Lower | Higher toxicity |
| MCF-7 | Higher | Lower toxicity |
Study on CO2 Reduction
A comprehensive study utilizing electrochemical methods revealed that gold oxide's unique structure allows for enhanced electron transfer processes during CO2 reduction, making it an efficient catalyst for renewable energy applications .
Synthesis of Anticancer Nanoparticles
Research focused on synthesizing gold oxide nanoparticles through eco-friendly methods demonstrated their potential as effective agents against cancerous cells, marking a significant advancement in cancer treatment strategies .
化学反応の分析
Thermal Decomposition
Au₂O decomposes exothermically upon heating, producing elemental gold and oxygen gas. This reaction is critical for understanding its stability in high-temperature applications.
Reaction:
2textAu2OΔ4textAu+O2↑
| Condition | Products | References |
|---|---|---|
| 250°C (decomposition) | Au (metallic), O₂ (g) |
Key findings:
- Decomposition initiates at 200°C, with complete breakdown at 250°C .
- Smaller Au₂O nanoparticles decompose faster due to increased surface reactivity .
Acid-Base Reactions
Au₂O displays amphoteric behavior, reacting with both acids and bases under specific conditions.
Reaction with Hydrochloric Acid
Au₂O reacts with HCl to form gold(III) chloride and metallic gold:
3textAu2O+6textHCl→2textAu+2textAuCl3+3textH2O
| Acid Strength | Products | References |
|---|---|---|
| Concentrated | Au, AuCl₃, H₂O |
Reaction with Alkali Hydroxides
Freshly precipitated Au₂O dissolves in alkaline solutions, forming aurate complexes:
Au2O+2textNaOH→2textNaAuO+H2O
| Base | Product | References |
|---|---|---|
| NaOH/KOH | NaAuO (soluble complex) |
Notes :
- Aurous oxide’s solubility in bases diminishes upon aging due to hydration changes .
- No reaction occurs with dilute sulfuric or nitric acids .
Redox Reactions
Au₂O participates in redox processes, often acting as an intermediate in catalytic cycles.
Reduction by Hydrogen Peroxide
In acidic conditions, hydrogen peroxide reduces Au₂O to metallic gold:
Au2O+3textH2O2→2textAu+3textH2O+3textO2↑
| Reductant | Products | References |
|---|---|---|
| H₂O₂ (acidic) | Au, H₂O, O₂ |
Oxidation in Air
Au₂O oxidizes to Au₂O₃ in the presence of atomic oxygen:
2textAu2O+3textO→2textAu2O3
| Condition | Product | References |
|---|---|---|
| O₂ plasma, 150 K | Au₂O₃ (surface oxide) |
Stability and Environmental Reactivity
特性
CAS番号 |
1303-57-7 |
|---|---|
分子式 |
Au2H2O |
分子量 |
411.948 g/mol |
IUPAC名 |
gold;hydrate |
InChI |
InChI=1S/2Au.H2O/h;;1H2 |
InChIキー |
UOJFGCWSQSLEGV-UHFFFAOYSA-N |
SMILES |
O.[Au].[Au] |
正規SMILES |
O.[Au].[Au] |
Key on ui other cas no. |
1303-57-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















